Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the pyrrolo[2,3-b]pyridine ring . The esterification step can be achieved using ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and targets.
Material Science: The compound is also explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but without the ester group.
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Another similar compound with the bromine atom at a different position on the pyrrolo[2,3-b]pyridine ring.
Uniqueness
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ester group also provides additional functionalization options for further chemical modifications .
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZWTJIAHZKMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677494 |
Source
|
Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222175-21-4 |
Source
|
Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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